Superior In Vitro Cytotoxicity in Primary AML Blasts Compared to Midostaurin at Equivalent FLT3 Inhibition
In a direct head-to-head comparison, lestaurtinib (CEP-701) exhibited greater cytotoxicity than midostaurin (PKC412) against primary acute myeloid leukemia (AML) blast samples at comparable levels of FLT3 autophosphorylation inhibition in vitro. This differential effect is attributed to lestaurtinib's lower selectivity for FLT3 relative to other kinases [1].
| Evidence Dimension | Cytotoxicity in primary AML blasts at comparable FLT3 inhibition |
|---|---|
| Target Compound Data | Higher cytotoxicity induction |
| Comparator Or Baseline | Midostaurin (PKC412): lower cytotoxicity induction at equivalent FLT3 inhibition |
| Quantified Difference | Lestaurtinib > midostaurin for cytotoxicity at matched FLT3 inhibition levels |
| Conditions | Primary AML patient samples; in vitro FLT3 phosphorylation and cytotoxicity assays |
Why This Matters
For researchers evaluating FLT3 inhibitors in primary AML models, lestaurtinib provides superior cytotoxic efficacy relative to midostaurin when FLT3 inhibition levels are equivalent, a critical factor in experimental design.
- [1] Levis, M., et al. (2006). Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors. Blood, 108(10), 3477-3483. View Source
